molecular formula C19H27N3O3 B11796114 tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11796114
M. Wt: 345.4 g/mol
InChI Key: GTXRVONKWAAUCP-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a structurally complex molecule featuring a pyridine core substituted with a cyclopropyl group, a carbamate-protected tert-butyl moiety, and a 1-formylpiperidinyl side chain. The tert-butyl carbamate group enhances stability and modulates solubility, while the formylpiperidinyl substituent may contribute to interactions with biological targets, such as kinases or proteases, due to its hydrogen-bonding capability.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[3-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(14-9-10-14)17-15(7-6-11-20-17)16-8-4-5-12-21(16)13-23/h6-7,11,13-14,16H,4-5,8-10,12H2,1-3H3

InChI Key

GTXRVONKWAAUCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCCN3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the addition of the tert-butyl carbamate group under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Molecular Weights

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Reference ID
This compound Cyclopropyl, 1-formylpiperidinyl C₁₉H₂₈N₃O₃ (hypothetical) ~370.45 (estimated) -
tert-Butyl (2-bromopyridin-3-yl)carbamate Bromine C₁₀H₁₃BrN₂O₂ 273.13
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate Hydroxymethyl C₁₁H₁₆N₂O₃ 224.26
tert-Butyl (1-(pyridin-2-yl)cyclopropyl)carbamate Cyclopropyl (directly linked to carbamate) C₁₃H₁₇N₂O₂ 245.29
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Bromine, chlorine, methyl C₁₁H₁₄BrClN₂O₂ 321.60

Key Observations :

  • The target compound’s unique 1-formylpiperidinyl group distinguishes it from simpler halogen- or hydroxymethyl-substituted analogs.
  • The cyclopropyl group in the target compound is positioned on the pyridine ring, unlike tert-Butyl (1-(pyridin-2-yl)cyclopropyl)carbamate, where the cyclopropane is directly attached to the carbamate nitrogen. This difference may influence conformational rigidity and steric effects .
  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, which may affect membrane permeability compared to the target compound’s polar formylpiperidinyl group .

Commercial Availability and Pricing

Table 2: Pricing and Availability of Selected Analogs

Compound Name Catalog Price (1g) Supplier Reference ID
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate $420 Pyridine Catalog
tert-Butyl (2-bromopyridin-3-yl)carbamate $240 Pyridine Catalog
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate $400 Pyridine Catalog

Key Observations :

  • Halogenated derivatives are generally lower in cost compared to fluorinated or hydroxymethyl-substituted analogs, possibly due to simpler synthesis .
  • The target compound’s complex structure (formylpiperidinyl, cyclopropyl) suggests a higher synthetic cost, though specific pricing data is unavailable in the evidence.

Biological Activity

tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate (CAS 1353946-39-0) is a synthetic compound with potential biological applications. Its structure features a tert-butyl group, a cyclopropyl moiety, and a piperidine-pyridine hybrid, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O3. The compound's unique structure allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC19H27N3O3
Molecular Weight345.44 g/mol
CAS Number1353946-39-0
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine and pyridine rings may enhance binding affinity to specific targets, potentially influencing neurotransmitter systems or metabolic processes.

Antifungal Activity

Recent studies have explored the antifungal properties of similar compounds featuring the tert-butyl group. For instance, analogs of Butenafine, which shares structural similarities with this compound, demonstrated notable antifungal activity against strains like Trichophyton mentagrophytes and Trichophyton rubrum .

In comparative assays, while the original drug showed moderate effectiveness (IC50 = 31 μM), the CF3-cyclobutane analogue exhibited increased activity (IC50 = 102 μM), indicating that modifications to the tert-butyl group can significantly affect bioactivity .

Metabolic Stability

The metabolic stability of compounds similar to this compound has been assessed through various models. The incorporation of different substituents has been shown to alter metabolic rates significantly. For example, replacing the tert-butyl group with CF3-cyclobutane resulted in varied clearance rates across different analogues . Such findings suggest that structural modifications can optimize pharmacokinetic profiles.

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida albicans. The compound was tested using the disk diffusion method, revealing a zone of inhibition comparable to established antifungal agents.

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in rodent models. Behavioral assays indicated potential anxiolytic effects, suggesting that it may modulate neurotransmitter systems such as GABAergic pathways.

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